2,4-DI-Tert-butyl-5-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-DI-Tert-butyl-5-fluorophenol is an organic compound characterized by the presence of two tert-butyl groups and a fluorine atom attached to a phenol ring
Vorbereitungsmethoden
The synthesis of 2,4-DI-Tert-butyl-5-fluorophenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites . The fluorine atom can be introduced through halogenation reactions using reagents like fluorine gas or other fluorinating agents . Industrial production methods often involve similar processes but on a larger scale, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2,4-DI-Tert-butyl-5-fluorophenol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4-DI-Tert-butyl-5-fluorophenol involves its interaction with cellular components, leading to various biochemical effects. For instance, it can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with essential metabolic pathways . In cancer cells, it induces apoptosis by generating reactive oxygen species and causing oxidative stress . The compound’s ability to neutralize free radicals also contributes to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
2,4-DI-Tert-butyl-5-fluorophenol can be compared with other similar compounds, such as:
2,4-DI-Tert-butylphenol: This compound lacks the fluorine atom but shares similar structural features and chemical properties.
2,6-DI-Tert-butylphenol: Another related compound with tert-butyl groups at different positions on the phenol ring.
2,4-DI-Tert-butyl-6-fluorophenol: Similar to this compound but with the fluorine atom at a different position.
These compounds exhibit unique properties and applications, with this compound standing out due to its specific substitution pattern and resulting chemical behavior.
Eigenschaften
Molekularformel |
C14H21FO |
---|---|
Molekulargewicht |
224.31 g/mol |
IUPAC-Name |
2,4-ditert-butyl-5-fluorophenol |
InChI |
InChI=1S/C14H21FO/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15/h7-8,16H,1-6H3 |
InChI-Schlüssel |
JXTMTYRJBBXEQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1O)F)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.